{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
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Overview
Description
{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid is a complex organic compound with a unique structure that includes indole, thiazolidine, and acetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with thiazolidine-2-thione, followed by acylation with acetic anhydride. The reaction conditions often require the use of catalysts such as chiral phosphoric acid and molecular sieves to facilitate the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multi-component reactions (MCRs) that are efficient and environmentally friendly. These reactions can be optimized for high yield and purity by adjusting parameters such as temperature, pressure, and the use of green solvents .
Chemical Reactions Analysis
Types of Reactions
{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the indole and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the complex structure .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted indoles and thiazolidines .
Scientific Research Applications
{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of {(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thioxo and indole groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acid: Shares structural similarities with the indole and thiazolidine moieties.
5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Contains similar functional groups and is used in similar applications.
Uniqueness
The uniqueness of {(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its ability to undergo multiple types of reactions and interact with various biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C21H16N2O4S2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetic acid |
InChI |
InChI=1S/C21H16N2O4S2/c24-16(25)12-23-15-9-5-4-8-14(15)17(19(23)26)18-20(27)22(21(28)29-18)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,24,25)/b18-17- |
InChI Key |
MULZFEMFKDVDGN-ZCXUNETKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)O)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)O)SC2=S |
Origin of Product |
United States |
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